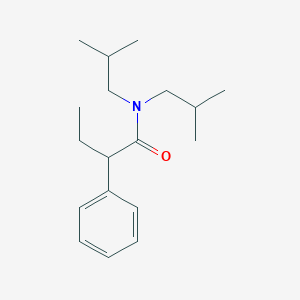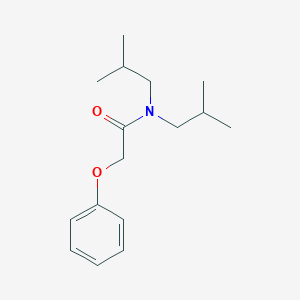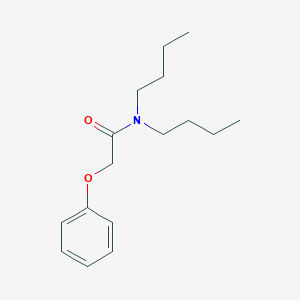![molecular formula C20H22N2O6 B263173 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate, also known as EPPC, is a synthetic compound used in scientific research. It is a selective inhibitor of a specific protein kinase, which makes it a valuable tool in studying the function of this kinase in various biological processes.
Mécanisme D'action
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate works by binding to the active site of the protein kinase and blocking its activity. This prevents the kinase from phosphorylating its target proteins, which can disrupt the signaling pathways involved in various biological processes. The selectivity of this compound for this kinase makes it a useful tool for studying its specific function in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. It has also been shown to modulate the immune response and reduce inflammation, which could have applications in treating autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate in lab experiments is its selectivity for the protein kinase it inhibits. This allows researchers to study the specific function of this kinase without affecting other signaling pathways. However, one limitation of this compound is that it may not be effective in all cell types or organisms, which could limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research involving Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate. One area of interest is in developing new therapies that target the protein kinase it inhibits. This could have applications in treating cancer, autoimmune disorders, and other diseases. Another area of interest is in studying the effects of this compound on other signaling pathways and biological processes, which could provide new insights into the complex interactions between different cellular pathways. Finally, further research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
Méthodes De Synthèse
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure high purity and yield of the final product.
Applications De Recherche Scientifique
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate has been used in a variety of scientific research studies to investigate the role of the protein kinase it inhibits. This kinase is involved in several important biological processes, including cell division, DNA repair, and apoptosis. By selectively inhibiting this kinase, researchers can study its specific function in these processes and potentially develop new therapies that target this pathway.
Propriétés
Formule moléculaire |
C20H22N2O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
ethyl N-[4-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C20H22N2O6/c1-3-26-20(24)22-15-7-6-14(11-17(15)25-2)21-19(23)9-5-13-4-8-16-18(10-13)28-12-27-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,23)(H,22,24) |
Clé InChI |
TZLIUSCYXZPCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
SMILES canonique |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)




![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)




